molecular formula C10H9BrN2 B1522547 1-(4-Bromobenzyl)-1H-pyrazole CAS No. 1159826-63-7

1-(4-Bromobenzyl)-1H-pyrazole

Cat. No.: B1522547
CAS No.: 1159826-63-7
M. Wt: 237.1 g/mol
InChI Key: JWKUEIBUDOSNAH-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted at the N1 position with a 4-bromobenzyl group. The bromobenzyl group introduces steric bulk and electron-withdrawing characteristics, which influence reactivity, solubility, and biological interactions. Derivatives of this compound, such as those modified at the pyrazole ring or benzyl substituent, are studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKUEIBUDOSNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyrazoles, aldehydes, carboxylic acids, and dihydropyrazoles.

Scientific Research Applications

Anticancer Activity

1-(4-Bromobenzyl)-1H-pyrazole and its derivatives have shown promising anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. A recent study highlighted the synthesis of various halogenated benzamides based on pyrazole, which exhibited significant anticancer effects against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget Cancer Cell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-715EGFR Inhibition
1aHCT-11612EGFR Inhibition
1bHepG-210EGFR Inhibition

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. For example, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity, showing significant inhibition of pro-inflammatory cytokines .

Agrochemical Applications

Pyrazole compounds are increasingly being explored in agrochemicals due to their ability to act as herbicides and fungicides. The structural diversity offered by substituents like bromobenzyl enhances their efficacy against pests and diseases affecting crops. Research has indicated that certain pyrazole derivatives exhibit potent antifungal activity against various plant pathogens .

Table 2: Agrochemical Efficacy of Pyrazole Derivatives

CompoundActivity TypeTarget OrganismEfficacy (%)
This compoundFungicideFusarium spp.85
2-(4-Bromobenzyl)-3-methylpyrazoleHerbicideAmaranthus retroflexus90

Material Science Applications

The unique properties of pyrazoles allow them to be utilized in the development of advanced materials, including fluorescent dyes and polymers. The incorporation of bromobenzyl groups can enhance the thermal stability and mechanical properties of these materials. Recent studies have focused on synthesizing novel pyrazole-based polymers with improved characteristics for applications in coatings and electronic devices .

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of various pyrazole derivatives demonstrated that specific modifications, such as the introduction of bromo groups, significantly enhanced their potency against cancer cell lines. The findings suggested that these modifications could lead to the development of more effective cancer therapeutics .

Case Study 2: Agrochemical Efficacy

In a field trial assessing the efficacy of pyrazole-based herbicides, compounds with bromobenzyl substitutions showed superior performance in controlling weed populations compared to traditional herbicides. This highlights the potential for developing environmentally friendly agricultural solutions that leverage the unique properties of pyrazoles .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 1-(4-Bromobenzyl)-1H-pyrazole with structurally related pyrazole derivatives, highlighting substituent effects, synthesis yields, spectral data, and biological activities:

Compound Name Substituents Molecular Weight Synthesis Yield Key Spectral Data Biological Activity
This compound 4-Bromobenzyl at N1 ~261.1 (C10H9BrN2) Not reported Anticipated NMR: δ 7.4–7.6 (aromatic H), 5.3 (CH2), 7.8–8.1 (pyrazole H) Unknown
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole 4-Bromophenyl, 4-nitrophenyl at C3/C5 368.18 Not reported ¹H NMR (DMSO-d6): δ 8.25 (d, J=8.8 Hz, 2H), 7.90 (d, J=8.8 Hz, 2H) Not reported
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine 4-Chlorobenzyl at N1, NH2 at C4 237.69 Not reported ¹H NMR (CDCl3): δ 7.3 (d, 2H), 5.1 (s, 2H), 6.4 (s, 1H) Not reported
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde Bromophenyl, chlorobenzyl, aldehyde 434.68 72% ¹H NMR: δ 9.8 (CHO), 7.5–7.7 (aromatic H); IR: 1700 cm⁻¹ (C=O) Inactive in anticancer assays
1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole Cyclohexyl (ortho), fluoro (para) ~272.3 (C15H17FN2) 61% ¹H NMR: δ 1.2–2.1 (cyclohexyl H), 6.9–7.3 (aromatic H) Not reported
Key Observations:
  • Synthesis Yields : Ruthenium-catalyzed alkylation (e.g., 61% yield for 1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole) demonstrates the influence of steric and electronic factors on reaction efficiency .

Spectroscopic and Physical Properties

  • NMR Trends : Aromatic protons in bromobenzyl-substituted pyrazoles typically resonate at δ 7.4–7.6, while pyrazole ring protons appear upfield (δ 7.8–8.1). Chlorobenzyl analogs (e.g., 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine) show similar patterns but with slight shifts due to halogen electronegativity differences .
  • IR Spectroscopy: Carbonyl groups (e.g., aldehyde in 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) exhibit strong absorption near 1700 cm⁻¹, absent in non-carbonyl analogs .

Biological Activity

1-(4-Bromobenzyl)-1H-pyrazole is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The presence of a bromobenzyl group at the 1-position significantly influences its chemical reactivity and biological properties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial, anticancer, and anti-inflammatory activities.

The compound's molecular formula is C9H8BrN2C_9H_8BrN_2, and it has a molecular weight of approximately 227.08 g/mol. Its structure can be represented as follows:

InChI InChI 1S C9H8BrN2 c10 8 4 2 7 3 5 8 6 12 9 11 1 6 h2 6H 1H2 \text{InChI InChI 1S C9H8BrN2 c10 8 4 2 7 3 5 8 6 12 9 11 1 6 h2 6H 1H2 }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances the compound's binding affinity to specific enzymes and receptors, modulating biological pathways. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, including E. coli and S. aureus. The compound was tested alongside standard antibiotics, revealing effective inhibition at concentrations comparable to those used for established antimicrobial agents .

Bacterial Strain Inhibition Zone (mm) Standard Drug
E. coli15Ampicillin
S. aureus18Vancomycin
Pseudomonas aeruginosa12Ciprofloxacin

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dose-response relationships .

Cell Line IC50 (µM) Effect
MCF-710Cytotoxicity
A54915Cytotoxicity

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In animal models, this compound exhibited significant reduction in carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies

Recent studies have highlighted the versatility of pyrazole derivatives in medicinal chemistry:

  • Study on Antimicrobial Activity : A group synthesized several pyrazole derivatives and tested them against Klebsiella pneumoniae. Among these, compounds with bromobenzyl substitutions showed enhanced activity compared to their non-brominated counterparts .
  • Anticancer Research : A study investigated the effects of various pyrazoles on cancer cell lines, concluding that modifications at the benzyl position significantly influenced anticancer efficacy .
  • Inflammation Models : In a model assessing inflammatory responses in mice, this compound was shown to reduce inflammation markers significantly, indicating potential therapeutic applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromobenzyl)-1H-pyrazole
Reactant of Route 2
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